molecular formula C12H20N4O B14911432 1-(3-(Methylamino)piperidin-1-yl)-3-(1h-pyrazol-1-yl)propan-1-one

1-(3-(Methylamino)piperidin-1-yl)-3-(1h-pyrazol-1-yl)propan-1-one

Cat. No.: B14911432
M. Wt: 236.31 g/mol
InChI Key: HSPDGSCDVNYHED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-(Methylamino)piperidin-1-yl)-3-(1H-pyrazol-1-yl)propan-1-one is a heterocyclic compound featuring a propan-1-one core linked to a piperidine ring substituted with a methylamino group and a pyrazole moiety. This structure combines pharmacophoric elements common in medicinal chemistry: the piperidine scaffold is associated with CNS activity, while the pyrazole group enhances hydrogen bonding and metabolic stability. The compound’s synthesis likely involves coupling reactions between functionalized piperidine and pyrazole precursors, as inferred from analogous methods in the literature .

Properties

Molecular Formula

C12H20N4O

Molecular Weight

236.31 g/mol

IUPAC Name

1-[3-(methylamino)piperidin-1-yl]-3-pyrazol-1-ylpropan-1-one

InChI

InChI=1S/C12H20N4O/c1-13-11-4-2-7-15(10-11)12(17)5-9-16-8-3-6-14-16/h3,6,8,11,13H,2,4-5,7,9-10H2,1H3

InChI Key

HSPDGSCDVNYHED-UHFFFAOYSA-N

Canonical SMILES

CNC1CCCN(C1)C(=O)CCN2C=CC=N2

Origin of Product

United States

Comparison with Similar Compounds

Structural Features and Substituent Variations

The table below highlights key structural differences and their implications:

Compound Name Core Structure Key Substituents Potential Impact Reference
1-(3-(Methylamino)piperidin-1-yl)-3-(1H-pyrazol-1-yl)propan-1-one (Target) Propan-1-one + piperidine - 3-Methylamino-piperidine
- 1H-pyrazol-1-yl
Balanced lipophilicity; potential CNS activity due to piperidine
1-(3-((7-Chloro-9H-pyrimido[4,5-b]indol-4-yl)(methyl)amino)piperidin-1-yl)-3-(dimethylamino)propan-1-one (13) Propan-1-one + piperidine - 7-Chloro-pyrimidoindole
- Dimethylamino
Enhanced receptor binding (e.g., kinase inhibition) due to aromatic heterocycle
3-(3-Chloroanilino)-1-(3,5-dimethyl-1H-pyrazol-1-yl)propan-1-one Propan-1-one - 3-Chloroanilino
- 3,5-Dimethyl-pyrazole
Increased lipophilicity; possible antimicrobial activity
1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one Propan-1-one - Phenyl
- Two 1H-pyrazol-1-yl groups
High polarity; limited CNS penetration
1-[2-(1-{[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]acetyl}piperidin-4-yl)-1,3-thiazol-4-yl]-3-phenylpropan-1-one Propan-1-one + piperidine + thiazole - Trifluoromethyl-pyrazole
- Thiazole
Improved metabolic stability and target affinity
3-Amino-1-(3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)propan-1-one Propan-1-one + piperidine - 3-Amino-piperidine
- 1-Methyl-pyrazole
Increased basicity; potential for ionic interactions with targets

Functional and Pharmacological Implications

Piperidine Modifications: The target compound’s 3-methylamino-piperidine group contrasts with the dimethylamino substituent in Compound 13 . Methylamino may reduce steric hindrance compared to bulkier groups, enhancing binding to amine receptors (e.g., serotonin or dopamine receptors). Compound 13’s pyrimidoindole substituent introduces planar aromaticity, likely favoring interactions with hydrophobic enzyme pockets (e.g., kinase inhibitors).

The trifluoromethyl-pyrazole in enhances metabolic stability and electronegativity, improving drug-like properties.

Core Modifications :

  • Replacement of piperidine with phenyl (as in ) eliminates basicity, reducing CNS activity but improving solubility for peripheral targets.
  • The thiazole addition in introduces a heterocycle capable of π-stacking, beneficial for nucleic acid or protein binding.

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